molecular formula C4H9ClO2S B3008296 2-Methylpropane-2-sulfonyl chloride CAS No. 10490-22-9

2-Methylpropane-2-sulfonyl chloride

Cat. No.: B3008296
CAS No.: 10490-22-9
M. Wt: 156.62
InChI Key: WFBUQJSXXDVYFZ-UHFFFAOYSA-N
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Description

2-Methylpropane-2-sulfonyl chloride: is an organosulfur compound with the molecular formula C₄H₉ClO₂S . It is commonly used as a reagent in organic synthesis to introduce sulfonyl groups into organic molecules. This compound is characterized by its high reactivity and is often employed in the preparation of various chemical intermediates.

Mechanism of Action

Target of Action

The primary target of 2-Methylpropane-2-sulfonyl chloride is organic compounds where it is used to introduce sulfonyl groups . The sulfonyl group plays a crucial role in the reactivity of the compound and its interaction with other molecules.

Mode of Action

This compound is an electrophile that can participate in electrophilic aromatic substitution reactions . In these reactions, the sulfonyl chloride acts as an electrophile, attacking the aromatic ring of the target molecule. This results in the formation of a cationic intermediate, which then loses a proton to regenerate the aromatic ring and form a substitution product .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For example, the presence of other reactive compounds can compete with the target molecule for reaction with the sulfonyl chloride. Additionally, factors such as pH and temperature can affect the rate and outcome of the reaction .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methylpropane-2-sulfonyl chloride can be synthesized through the reaction of ethylene and pyridine in the presence of sulfur. The sulfur can be removed by heating to high temperatures .

Industrial Production Methods: In industrial settings, the production of this compound typically involves the chlorination of 2-methylpropane-2-sulfonic acid. This process requires controlled reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Methylpropane-2-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles to form sulfonamide derivatives.

    Oxidation Reactions: It can be oxidized to form sulfonic acids.

    Reduction Reactions: It can be reduced to form thiols.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include amines and alcohols, typically under mild conditions.

    Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride are employed.

Major Products Formed:

    Sulfonamide Derivatives: Formed from substitution reactions with amines.

    Sulfonic Acids: Formed from oxidation reactions.

    Thiols: Formed from reduction reactions.

Scientific Research Applications

2-Methylpropane-2-sulfonyl chloride is widely used in scientific research due to its versatility. Some of its applications include:

Comparison with Similar Compounds

  • Methanesulfonyl chloride
  • Ethanesulfonyl chloride
  • Propane-1-sulfonyl chloride

Comparison: 2-Methylpropane-2-sulfonyl chloride is unique due to its branched structure, which can influence its reactivity and the types of products formed in chemical reactions. Compared to linear sulfonyl chlorides, it may offer different steric and electronic properties, making it suitable for specific synthetic applications.

Properties

IUPAC Name

2-methylpropane-2-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9ClO2S/c1-4(2,3)8(5,6)7/h1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFBUQJSXXDVYFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10490-22-9
Record name 2-methylpropane-2-sulfonyl chloride
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